molecular formula C16H19F6NO3 B6313778 Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate CAS No. 1262416-16-9

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate

Cat. No.: B6313778
CAS No.: 1262416-16-9
M. Wt: 387.32 g/mol
InChI Key: UFJKHSTWSHRDCR-QYFJWPRKSA-N
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Description

Methyl 2-[(6,6-dimethylbicyclo[311]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6,6-dimethylbicyclo[311]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s trifluoroacetyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate
  • N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecanamido-N,N-dimethylpropan-1-aminium Bromide
  • Methyloxirane polymer with oxirane, mono [2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl] ether

Uniqueness

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate is unique due to its combination of a bicyclic core with trifluoroacetyl and methyl ester groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F6NO3/c1-13(2)9-5-4-8(10(13)6-9)7-14(12(25)26-3,16(20,21)22)23-11(24)15(17,18)19/h4,9-10H,5-7H2,1-3H3,(H,23,24)/t9-,10-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKHSTWSHRDCR-QYFJWPRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CC(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC=C([C@H]1C2)CC(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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